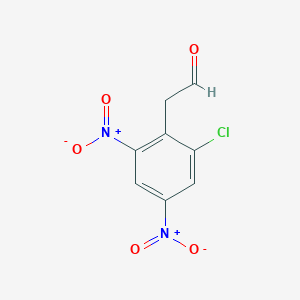
3-(4-溴-2-甲基苯氧基)吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-Bromo-2-methylphenoxy)pyrrolidine” is a compound that has gained a lot of attention in the scientific community due to its unique physical and chemical properties, biological properties, and potential implications in various fields of research and industry. It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular formula of “3-(4-Bromo-2-methylphenoxy)pyrrolidine” is C11H14BrNO, and its molecular weight is 256.14 .科学研究应用
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure in 3-(4-Bromo-2-methylphenoxy)pyrrolidine, is a versatile scaffold in drug discovery. It’s widely used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . For instance, pyrrolidine derivatives have been synthesized for their antitumor properties, showing promise against various cancer cell lines .
Proteomics Research
In proteomics, 3-(4-Bromo-2-methylphenoxy)pyrrolidine can be utilized as a biochemical tool. Its molecular structure allows for the exploration of protein interactions and functions, aiding in the understanding of complex biological systems and the discovery of potential therapeutic targets .
Synthesis of Bioactive Molecules
The compound’s pyrrolidine ring is instrumental in synthesizing bioactive molecules with target selectivity. The steric factors of the pyrrolidine ring influence biological activity, and understanding the structure-activity relationship (SAR) can lead to the design of new compounds with varied biological profiles .
Development of Antitumor Agents
Researchers have used pyrrolidine-based analogues, such as those derived from 3-(4-Bromo-2-methylphenoxy)pyrrolidine, to develop antitumor agents. These compounds have been evaluated against breast and non-small cell lung cancer lines, showcasing the potential of pyrrolidine derivatives in cancer therapy .
Material Science: MOFs and COFs
Chiral pyrrolidine functionalized metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are areas of interest in material science. These frameworks have diverse applications, including catalysis, gas storage, and separation processes. The synthesis and applications of these materials have been systematically summarized, highlighting the versatility of pyrrolidine-functionalized compounds .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in 3-(4-Bromo-2-methylphenoxy)pyrrolidine allows for enantioselective synthesis, which is crucial in producing compounds with specific stereochemistry. This is particularly important in the pharmaceutical industry, where the spatial orientation of a drug’s molecules can significantly impact its efficacy and safety .
Neurological Research
Pyrrolidine derivatives are also explored in neurological research for their potential to modulate neurotransmitter systems. This includes the development of compounds that can interact with receptors or enzymes involved in neurological disorders, offering a pathway for new treatments .
Agricultural Chemistry
In agricultural chemistry, pyrrolidine derivatives can be used to develop new pesticides and herbicides. The unique properties of the pyrrolidine ring, such as its stereochemistry and biological activity, make it a valuable component in designing compounds that are effective against various pests and weeds .
属性
IUPAC Name |
3-(4-bromo-2-methylphenoxy)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFHOYQZERTNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282064 |
Source


|
| Record name | 3-(4-Bromo-2-methylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-methylphenoxy)pyrrolidine | |
CAS RN |
946715-71-5 |
Source


|
| Record name | 3-(4-Bromo-2-methylphenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-2-methylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


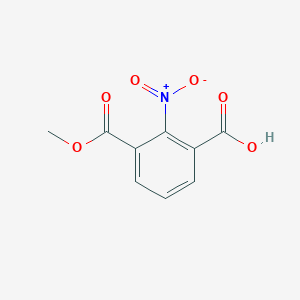
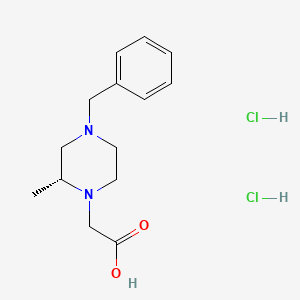
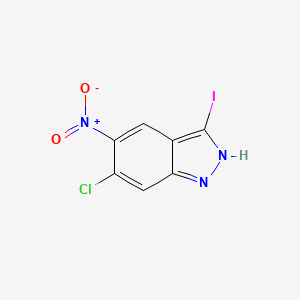
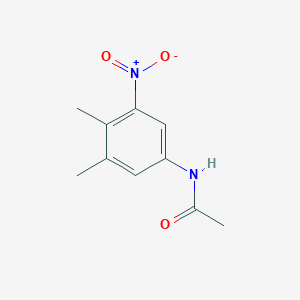
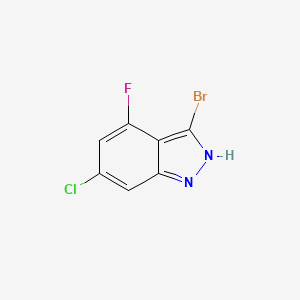

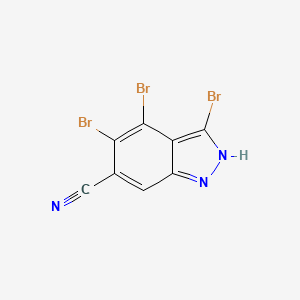
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
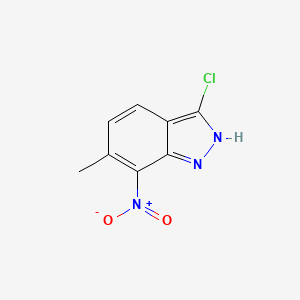
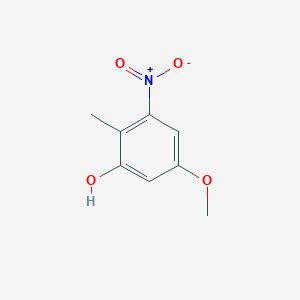
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)
